SLC12A5 (KCC2) Inhibition Potency: Direct Comparison with Clinical Candidate VU0240551
In an in vitro functional assay for human SLC12A5 (K-Cl cotransporter 2, KCC2) conducted by the Vanderbilt Screening Center, 4-(2,3-dihydrobenzofuran-5-yl)pyrimidine-2-thiol exhibited an EC50 of 6,100 nM and 8,120 nM in replicate experiments [1]. This contrasts with the known KCC2 inhibitor VU0240551, which has a reported IC50 of 560 nM in a K+ uptake assay in KCC2-overexpressing cells .
| Evidence Dimension | SLC12A5 (KCC2) inhibitory potency |
|---|---|
| Target Compound Data | EC50 = 6,100 nM and 8,120 nM |
| Comparator Or Baseline | VU0240551 (IC50 = 560 nM) |
| Quantified Difference | Target compound is approximately 11- to 15-fold less potent than VU0240551 |
| Conditions | Vanderbilt Screening Center GPCR/Ion Channel/Transporter assay (EC50); K+ uptake assay in HEK293 cells overexpressing KCC2 (IC50) |
Why This Matters
This quantitative data defines the compound's specific, albeit moderate, activity on a therapeutically relevant target (KCC2), distinguishing it from both inactive pyrimidine-thiols and more potent reference inhibitors, guiding its appropriate use as a weak inhibitor tool compound or control.
- [1] BindingDB. (n.d.). BDBM43889 EC50 data for Solute carrier family 12 member 5. View Source
